O-Demethylpaulomycin A

Description

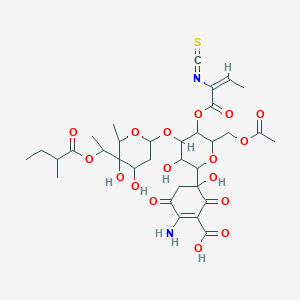

O-Demethylpaulomycin A is a quinone antibiotic produced by Streptomyces paulus strain 273 through fermentation. It belongs to the paulomycin family, characterized by a complex glycosylated structure with a quinone moiety. Its molecular formula is C₃₃H₄₄N₂O₁₇S (molecular weight: 796.76 g/mol), and it exhibits antimicrobial activity against gram-positive bacteria, though its potency is notably lower than that of paulomycin A . The compound was first isolated in 1988 alongside other derivatives, including O-demethylpaulomycin B and hydrogen sulfide adducts of paulomycins (U-77,802 and U-77,803) .

Properties

CAS No. |

113603-74-0 |

|---|---|

Molecular Formula |

C33H44N2O17S |

Molecular Weight |

772.8 g/mol |

IUPAC Name |

3-[6-(acetyloxymethyl)-4-[4,5-dihydroxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-3-hydroxy-5-[(E)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C33H44N2O17S/c1-7-13(3)30(43)49-15(5)33(46)14(4)48-21(9-20(33)38)51-26-24(39)28(32(45)10-18(37)23(34)22(27(32)40)29(41)42)50-19(11-47-16(6)36)25(26)52-31(44)17(8-2)35-12-53/h8,13-15,19-21,24-26,28,34,38-40,45-46H,7,9-11H2,1-6H3,(H,41,42)/b17-8+,34-23? |

InChI Key |

KDRLCZSKCPVIST-CAOOACKPSA-N |

SMILES |

CCC(C)C(=O)OC(C)C1(C(OC(CC1O)OC2C(C(OC(C2OC(=O)C(=CC)N=C=S)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |

Isomeric SMILES |

CCC(C)C(=O)OC(C)C1(C(OC(CC1O)OC2C(C(OC(C2OC(=O)/C(=C\C)/N=C=S)COC(=O)C)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)O)C)O |

Canonical SMILES |

CCC(C)C(=O)OC(C)C1(C(OC(CC1O)OC2C(C(OC(C2OC(=O)C(=CC)N=C=S)COC(=O)C)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)O)C)O |

Synonyms |

O-demethylpaulomycin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

O-Methylation Impact : The absence of the O-methyl group in this compound reduces its hydrophobicity and likely contributes to its diminished antimicrobial efficacy compared to paulomycin A. This aligns with studies showing that methylation enhances membrane penetration in gram-positive pathogens .

Stereochemical Variations : Senfolomycins A and B differ from paulomycins in the stereochemistry of their OCH₃ groups, which influences their binding affinity to bacterial targets. For instance, senfolomycin A’s activity mirrors paulomycin E, while senfolomycin B (a dihydro derivative) aligns with paulomycin F .

Hydrogen Sulfide Adducts : Paulomycin A’s hydrogen sulfide adduct (U-77,802) exhibits enhanced stability and potency, a feature absent in O-demethylpaulomycin derivatives .

Research Findings and Implications

Structural Elucidation : NMR and mass spectrometry studies confirmed that this compound’s reduced activity stems from the loss of the O-methyl group, which disrupts interactions with bacterial ribosomes .

Resistance Mechanisms: Paulomycins and their derivatives, including this compound, are less prone to efflux pump-mediated resistance in S.

Biosynthetic Insights: The paulomycin biosynthetic gene cluster in Streptomyces paulus includes enzymes responsible for O-methylation, explaining why this compound is a minor metabolite under standard fermentation conditions .

Q & A

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.